molecular formula C14H12N2O3 B6336894 5-(3-Acetylaminophenyl)picolinic acid CAS No. 1242339-07-6

5-(3-Acetylaminophenyl)picolinic acid

Cat. No.: B6336894
CAS No.: 1242339-07-6
M. Wt: 256.26 g/mol
InChI Key: HSWHLCYBTASWDF-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)picolinic acid is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)picolinic acid typically involves the reaction of picolinic acid with 3-acetylaminophenyl derivatives under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Acetylaminophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-(3-Acetylaminophenyl)picolinic acid has significant potential in various scientific research applications:

    Chemistry: It is used as a reference standard in pharmaceutical testing and as a substrate in various chemical reactions.

    Biology: The compound’s biological activity is being explored for potential therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as an antiviral agent, particularly against enveloped viruses like SARS-CoV-2 and influenza A virus.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and inhibiting their function . This interaction disrupts viral replication and packaging, making it a potential antiviral agent . Additionally, the compound can inhibit viral entry by targeting viral membrane integrity and preventing viral-cellular membrane fusion .

Comparison with Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness: 5-(3-Acetylaminophenyl)picolinic acid is unique due to its specific acetylaminophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an antiviral agent and its utility in various research applications .

Properties

IUPAC Name

5-(3-acetamidophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWHLCYBTASWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679296
Record name 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-07-6
Record name 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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